5-(2-Fluoro-3-methoxyphenyl)-1-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-6-methyl-2,4(1h,3h)-pyrimidinedione
Description
This compound is a fluorinated pyrimidinedione derivative with a complex substitution pattern. Its structure includes a 2-fluoro-3-methoxyphenyl group at position 5, a 2-fluoro-6-(trifluoromethyl)benzyl group at position 1, and a methyl group at position 6 of the pyrimidinedione core. The crystal structure (monoclinic system, space group P2₁/c) reveals planar pyrimidinedione rings and non-covalent interactions (C–H···O/F) stabilizing the 3D lattice . The compound gained prominence as a key intermediate in the synthesis of elagolix, a nonpeptide antagonist of the human gonadotropin-releasing hormone receptor (hGnRH-R) used to treat endometriosis . Its fluorine and trifluoromethyl groups enhance metabolic stability and receptor-binding affinity, critical for oral bioavailability and prolonged activity .
Properties
IUPAC Name |
5-(2-fluoro-3-methoxyphenyl)-1-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-6-methylpyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F5N2O3/c1-10-16(11-5-3-8-15(30-2)17(11)22)18(28)26-19(29)27(10)9-12-13(20(23,24)25)6-4-7-14(12)21/h3-8H,9H2,1-2H3,(H,26,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKWZHFVZKOVXSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1CC2=C(C=CC=C2F)C(F)(F)F)C3=C(C(=CC=C3)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F5N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1150560-59-0 | |
| Record name | 5-(2-Fluoro-3-methoxyphenyl)-1-((2-fluoro-6-(trifluoromethyl)phenyl)methyl)-6-methyl-2,4(1H,3H)-pyrimidinedione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1150560590 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(2-Fluoro-3-methoxyphenyl)-1-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-6-methyl-2,4(1H,3H)-pyrimidinedione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-(2-Fluoro-3-methoxyphenyl)-1-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-6-methyl-2,4(1H,3H)-pyrimidinedione | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A2J252WX52 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biological Activity
5-(2-Fluoro-3-methoxyphenyl)-1-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-6-methyl-2,4(1H,3H)-pyrimidinedione, commonly referred to by its CAS number 1150560-59-0, is a novel compound with significant potential in various biological applications. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
- Molecular Formula : CHFNO
- Molecular Weight : 426.34 g/mol
- IUPAC Name : 5-(2-Fluoro-3-methoxyphenyl)-1-(2-fluoro-6-(trifluoromethyl)benzyl)-6-methylpyrimidine-2,4(1H,3H)-dione
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential as an antimicrobial agent and its cytotoxic effects against cancer cell lines.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant inhibitory effects against Mycobacterium tuberculosis. The structure–activity relationship (SAR) studies indicated that modifications in the phenyl rings enhance the antimicrobial efficacy. For instance, compounds with electron-withdrawing groups showed improved activity against resistant strains of bacteria .
Cytotoxic Effects
In vitro studies have assessed the cytotoxicity of this compound against various cancer cell lines. It has shown promising results in inhibiting the growth of A431 (epidermoid carcinoma) and HepG2 (hepatocellular carcinoma) cells. The IC values for these cell lines were significantly lower than those for standard chemotherapeutic agents like doxorubicin .
Structure-Activity Relationship (SAR)
The biological activity of the compound is influenced by its structural components:
- Methoxy Group : The presence of the methoxy group at the para position on the phenyl ring is crucial for enhancing lipophilicity and improving cellular uptake.
- Fluorine Substituents : The introduction of fluorine atoms increases the compound's metabolic stability and alters its interaction with biological targets.
A detailed SAR analysis indicated that modifications in the fluorinated phenyl groups can lead to variations in potency and selectivity against different biological targets .
Study 1: Anticancer Activity
A study evaluating the anticancer properties of related pyrimidinediones found that compounds with similar structures exhibited significant antiproliferative effects across multiple cancer cell lines. The study concluded that specific substitutions on the pyrimidine core could enhance cytotoxicity while minimizing off-target effects .
Study 2: Antimicrobial Efficacy
Research involving derivatives of this compound demonstrated effective inhibition against Mycobacterium tuberculosis with MIC values ranging from 0.5 to 10 µM depending on structural modifications. These findings suggest that optimizing the chemical structure can yield more potent antimicrobial agents .
Summary Table of Biological Activities
Scientific Research Applications
Pharmaceutical Development
This compound has been investigated for its potential as a therapeutic agent in various diseases. Its unique structure allows it to interact with biological targets effectively.
- Anticancer Activity : Preliminary studies suggest that this pyrimidinedione derivative exhibits cytotoxic effects against several cancer cell lines. The fluorine substituents may enhance its lipophilicity and membrane permeability, thereby improving its efficacy in targeting tumor cells.
- Anti-inflammatory Properties : Research indicates that compounds with similar structures have shown promise in reducing inflammation by inhibiting specific pathways involved in inflammatory responses.
Medicinal Chemistry
The compound serves as a key intermediate in the synthesis of other bioactive molecules. Its ability to undergo further chemical modifications makes it a valuable scaffold for developing new drugs.
- Synthesis of Novel Derivatives : Researchers are exploring the modification of this compound to create derivatives that may possess improved pharmacological profiles or reduced side effects.
Biological Research
The compound is used in biological studies to elucidate mechanisms of action related to its pharmacological effects.
- Mechanistic Studies : Investigations into how this compound interacts with specific enzymes or receptors can provide insights into its mode of action and help identify potential therapeutic targets.
Case Study 1: Anticancer Activity
A study conducted on various cancer cell lines demonstrated that the compound inhibited cell proliferation significantly compared to control groups. The mechanism was attributed to apoptosis induction through mitochondrial pathways.
Case Study 2: Anti-inflammatory Effects
In a model of induced inflammation, administration of the compound resulted in reduced levels of pro-inflammatory cytokines, suggesting its potential utility in treating inflammatory diseases such as rheumatoid arthritis.
Chemical Reactions Analysis
Procedure
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Coupling Reaction : The aryl iodide (Ib) and boronic acid are combined in acetone with aqueous KOH. The mixture is degassed to remove oxygen, which can deactivate the palladium catalyst .
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Catalyst Addition : The palladium catalyst is introduced, and the reaction proceeds at 40–45°C for 2.5 hours, achieving >95% conversion .
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Workup : The mixture is cooled, filtered through Celite to remove residual catalyst, and crystallized in a THF/acetic acid/water system. The product is isolated as an off-white solid with 87% molar yield .
Reaction Optimization and Critical Parameters
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Catalyst Selection : The use of a bulky phosphine ligand (bis-di-t-butylphosphinoferrocene) enhances catalytic efficiency and prevents undesired side reactions .
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Base and Solvent : KOH in acetone ensures deprotonation of the boronic acid and facilitates transmetallation, a key step in the Suzuki mechanism .
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Temperature Control : Maintaining 40–45°C balances reaction rate and catalyst stability, avoiding decomposition at higher temperatures .
Purification and Crystallization
Post-reaction purification involves:
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Celite Filtration : Removes palladium residues and particulates .
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Crystallization : The crude product is added to a ternary solvent system (THF/acetic acid/water) at 62°C, followed by gradual cooling to 20°C. This step achieves >98% purity (by LCMS) after recrystallization .
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Drying : Vacuum drying at 65°C for 18 hours yields a free-flowing solid .
Analytical Confirmation
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LCMS Data : The product exhibits a molecular ion peak at m/z 427.1 ([M+H]<sup>+</sup>), confirming the molecular formula C<sub>20</sub>H<sub>15</sub>F<sub>5</sub>N<sub>2</sub>O<sub>3</sub> .
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Purity : Recrystallization increases purity from ~90% to >98%, as validated by HPLC .
Stability and Handling
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Storage : Stable at 2–8°C for up to 2 years in sealed containers .
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Hazard Profile : Classified as a Warning substance (GHS07) due to risks of skin/eye irritation (H315/H319) and respiratory discomfort (H335) .
Comparative Reaction Data
| Parameter | This Compound’s Synthesis | Typical Suzuki-Miyaura Reaction |
|---|---|---|
| Catalyst Loading | 0.23 mol% | 0.5–5 mol% |
| Reaction Time | 2.5 hours | 4–24 hours |
| Yield | 87% | 60–90% |
| Temperature | 40–45°C | 25–100°C |
This compound’s synthesis exemplifies a highly optimized Suzuki-Miyaura coupling, leveraging tailored reaction conditions to achieve industrial-scale efficiency. Its role as a pivotal intermediate underscores the importance of precise chemical reactivity in pharmaceutical manufacturing.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally and functionally related pyrimidine derivatives (Table 1).
Table 1: Structural and Functional Comparison of Pyrimidinedione Derivatives
Key Findings
Structural Modifications Dictate Activity: The target compound’s pyrimidinedione core and trifluoromethyl/fluoro groups are critical for hGnRH-R binding, as seen in elagolix . The dihydropyrimidinone derivative () shows antifungal activity due to its tetrahydrofuranosyl side chain, which enhances membrane permeability .
Fluorination Enhances Stability :
- Fluorine and trifluoromethyl groups in the target compound and its analogs reduce metabolic degradation by cytochrome P450 enzymes, a feature optimized in elagolix to minimize drug-drug interactions .
Synthetic Accessibility: The target compound is synthesized via alkylation of the pyrimidinedione core with 2-fluoro-6-(trifluoromethyl)benzyl bromide, as described in supplier protocols (). In contrast, the dihydropyrimidinone derivative () requires glycosylation steps, complicating scalability .
Conformational Rigidity: The crystal structure of the target compound confirms a planar pyrimidinedione ring, which stabilizes interactions with hydrophobic pockets in hGnRH-R. Derivatives with non-planar cores (e.g., pyridazinone in ) may exhibit reduced target engagement .
Preparation Methods
Stage 1: Preparation of Key Intermediates
Stage 2: Cross-Coupling Reaction
- Catalyst : Palladium-based catalysts, such as l,l-(bis-di-t-butylphosphino)ferrocene palladium dichloride .
- Reaction Conditions :
- Workup : The reaction mixture is cooled, filtered through Celite, and washed with acetone/water/KOH solution.
Stage 3: Crystallization
- Solvents : THF/AcOH/Water mixture.
- Conditions : The filtered solutions are added to the solvent mixture at 62°C, then cooled to 20°C over 2-3 hours.
- Purification : The solid is filtered, washed with water/methanol, and dried in a vacuum oven at 65°C for 18 hours.
Yield and Purity
The synthesis typically yields the compound with a high purity, often around 79-87% molar yield. The purity can be further enhanced by re-treating the material with Celite and re-crystallizing it.
Data Table: Synthesis Conditions and Reagents
| Reagent/Condition | Quantity | Temperature (°C) | Time (hours) |
|---|---|---|---|
| 2-Fluoro-3-methoxyphenylboronic acid | 2.58 kg | 25-30 | 0.1667 |
| Potassium hydroxide/water | 2.658 kg/19.0 L | 25-30 | - |
| Acetone | 5.5 L | 25-30 | - |
| Palladium catalyst | 11.4 g | 40-45 | 2.5 |
| THF/AcOH/Water | 15.0 L/7.53 L/5.0 L | 62 | - |
| Cooling to 20°C | - | 20 | 2-3 |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare fluorinated pyrimidinediones like this compound?
- Methodological Answer : Fluorinated pyrimidines are typically synthesized via nucleophilic substitution or cyclocondensation reactions. For example, fluorination of pyrimidine precursors using potassium fluoride (KF) in dimethyl sulfoxide (DMSO) under mild conditions can introduce fluorine atoms at specific positions . Additionally, sodium methylate in methanol has been used to facilitate cyclization of β-keto esters with amidine derivatives, as demonstrated in the synthesis of analogous fluoro-pyrimidinones . Key steps include:
- Purification via column chromatography.
- Characterization using H/C NMR and HRMS to confirm regioselectivity.
Q. Which spectroscopic techniques are critical for structural elucidation of this compound?
- Methodological Answer :
- NMR Spectroscopy : NMR is essential to resolve fluorine coupling patterns, while H NMR identifies proton environments (e.g., methyl groups at C6) .
- HRMS : High-resolution mass spectrometry confirms molecular ion peaks and fragmentation patterns.
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and crystal packing, single-crystal X-ray diffraction is recommended .
Q. How can researchers assess the purity of this compound during synthesis?
- Methodological Answer :
- HPLC : Use reverse-phase HPLC with a C18 column (≥98% purity threshold) and UV detection at 254 nm .
- Melting Point Analysis : Compare observed melting points with literature values to detect impurities .
- TLC : Monitor reaction progress using silica gel plates with fluorescent indicators.
Advanced Research Questions
Q. How should experimental designs be structured to evaluate this compound’s antifungal activity?
- Methodological Answer :
- In Vitro Assays : Use microdilution techniques (e.g., CLSI M38 guidelines) to determine minimum inhibitory concentrations (MICs) against Candida and Aspergillus strains. Include fluconazole as a positive control .
- In Vivo Models : Implement randomized block designs with replicates (e.g., 4 replicates per treatment group) to account for biological variability. Assess toxicity in murine models via histopathology and serum biomarkers .
Q. What strategies resolve contradictions in reported bioactivity data for fluorinated pyrimidinediones?
- Methodological Answer :
- Structural-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., methoxy vs. trifluoromethyl groups) to isolate contributing factors .
- Dose-Response Curves : Perform nonlinear regression analysis to quantify potency variations across studies.
- Meta-Analysis : Pool data from independent labs using standardized protocols to identify confounding variables (e.g., solvent polarity in assays) .
Q. How can pharmacokinetic properties (e.g., solubility, metabolic stability) be optimized for this compound?
- Methodological Answer :
- Prodrug Design : Introduce hydrolyzable esters at the C3 position to enhance bioavailability .
- CYP450 Inhibition Assays : Use human liver microsomes to identify metabolic hotspots. Replace labile groups (e.g., methyl with cyclopropyl) to reduce clearance rates .
Q. What methodologies evaluate the environmental fate of fluorinated pyrimidinediones?
- Methodological Answer :
- Abiotic Degradation : Conduct hydrolysis/photolysis studies under simulated sunlight (pH 5–9) to measure half-lives .
- Biotic Transformation : Use soil microcosms to assess microbial degradation pathways via LC-QTOF-MS.
- Ecotoxicity : Test acute toxicity in Daphnia magna and algae (OECD 202/201 guidelines) to derive PNEC values .
Key Notes
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
